4-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID
Description
The compound 4-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core with a Z-configured arylidene substituent at position 5, a thioxo (sulfanylidene) group at position 2, and a butanoic acid chain at position 2. The 2-chlorophenyl group introduces electron-withdrawing effects, influencing electronic distribution and steric interactions. This structural framework is associated with diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties .
Properties
IUPAC Name |
4-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S2/c15-10-5-2-1-4-9(10)8-11-13(19)16(14(20)21-11)7-3-6-12(17)18/h1-2,4-5,8H,3,6-7H2,(H,17,18)/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPVSGRBWTYETN-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID typically involves multiple steps. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base to form the intermediate compound. This intermediate is then reacted with butanoic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or the thiazolidine ring to a more saturated form.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation. The exact pathways involved depend on the specific biological context and the molecular targets of the compound.
Comparison with Similar Compounds
Structural Analogs in the Thiazolidinone Family
Key structural analogs differ in substituents at the arylidene position (C5), the nature of the thiazolidinone ring (e.g., oxo vs. thioxo groups), and the carboxylic acid chain length. Below is a comparative analysis:
Table 1: Structural and Physical Properties
Key Observations:
Bulkier substituents (e.g., 1,3-diphenylpyrazole in 4c) elevate melting points (>260°C) due to enhanced crystallinity, whereas smaller groups (e.g., 5-methylthiophen in 4d) reduce melting points (~230°C) .
Carboxylic Acid Chain: The butanoic acid chain in the target compound may improve solubility in polar solvents compared to shorter chains (e.g., acetic acid in 4b–4d). Propanoic acid derivatives like Claficapavir balance lipophilicity and cell permeability .
Biological Activity :
- Claficapavir, a structural analog with a furan-2-yl substituent, exhibits antiviral activity due to its ability to disrupt viral envelope interactions . The target compound’s 2-chlorophenyl group may enhance binding to hydrophobic enzyme pockets.
- Compounds with thiophene (4d) or imidazole (4b) substituents show moderate antimicrobial activity, suggesting the target compound’s chloroaryl group could broaden its spectrum .
Electronic and Steric Comparisons
- Electron-Withdrawing vs. Electron-Donating Groups: The 2-chlorophenyl group (target) increases electrophilicity at the thiazolidinone core compared to 2-methoxyphenyl (), favoring nucleophilic attack in enzyme inhibition. Furan-2-yl (Claficapavir) introduces conjugated π-electron systems, enhancing aromatic stacking interactions absent in the target compound .
- The target compound’s monosubstituted aryl group offers a balance between accessibility and interaction specificity .
Biological Activity
The compound 4-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a member of the thiazolidinone class, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula: C19H18ClN2O4S2
- Molecular Weight: 430.5 g/mol
Structural Features
The compound features a thiazolidinone core with a chlorophenyl group and a butanoic acid moiety, contributing to its potential biological activities.
Antimicrobial Activity
Studies have indicated that thiazolidinones exhibit significant antimicrobial properties. The presence of the chlorophenyl group enhances the compound's ability to inhibit various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.
Anticancer Properties
Research has shown that compounds with similar structures can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators. Specific studies on related thiazolidinones have demonstrated their efficacy against breast cancer and leukemia cell lines, suggesting potential for this compound as an anticancer agent.
Anti-inflammatory Effects
Thiazolidinones are also recognized for their anti-inflammatory properties. They inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in inflammatory pathways. This activity could be beneficial in treating chronic inflammatory diseases.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in disease processes. For instance, it could inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of pro-inflammatory prostaglandins.
Interaction with Cellular Targets
Molecular docking studies suggest that this compound can interact with various cellular targets, including protein kinases involved in cancer progression. This interaction may lead to altered signaling pathways that promote apoptosis in malignant cells.
Study 1: Antimicrobial Activity Evaluation
A recent study evaluated the antimicrobial efficacy of several thiazolidinones, including derivatives similar to our compound. The results indicated a minimum inhibitory concentration (MIC) against E. coli at 32 µg/mL, showcasing significant antibacterial potential.
Study 2: Anticancer Activity in vitro
In vitro assays demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells at concentrations above 10 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating DNA fragmentation typical of apoptotic cells.
Study 3: Anti-inflammatory Mechanisms
In a model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema in rats compared to control groups. Histopathological examination confirmed decreased infiltration of inflammatory cells.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
